4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Description

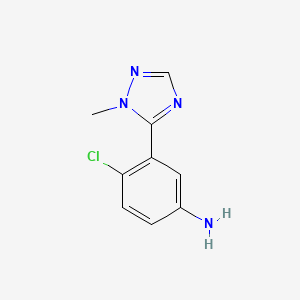

4-Chloro-3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a substituted aniline derivative featuring a 1,2,4-triazole ring fused at the 3-position of the benzene ring, with a methyl group at the 1-position of the triazole and a chlorine atom at the 4-position of the aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s molecular formula is C₉H₈ClN₄, with an average molecular mass of 210.64 g/mol (calculated from analogous structures in ). Its structural uniqueness lies in the placement of substituents, which may influence binding interactions in biological systems or chemical reactivity in synthetic pathways .

Properties

Molecular Formula |

C9H9ClN4 |

|---|---|

Molecular Weight |

208.65 g/mol |

IUPAC Name |

4-chloro-3-(2-methyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C9H9ClN4/c1-14-9(12-5-13-14)7-4-6(11)2-3-8(7)10/h2-5H,11H2,1H3 |

InChI Key |

ZTPXNVQPJFZOLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C2=C(C=CC(=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate precursors such as 1-methyl-1H-1,2,4-triazole with suitable reagents under controlled conditions.

Substitution Reaction: The triazole ring is then introduced to the aniline ring through a substitution reaction. This involves the use of a chloro-substituted aniline derivative and the triazole compound in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Chloro-3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline with analogs differing in substituent positions, heterocycle type, and functional groups. Key findings are summarized in Table 1.

Substituent Position and Heterocycle Variations

5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS 450399-92-5)

- Structure : Chlorine at the 5-position of the benzene ring; triazole attached at the 2-position.

- Properties : Molecular weight = 194.62 g/mol. Lacks the methyl group on the triazole, reducing steric hindrance. Used as an intermediate in drug synthesis .

- Key Difference : The altered chlorine and triazole positions likely reduce its binding affinity compared to the target compound, as steric and electronic effects differ .

- 2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1340536-85-7) Structure: Ethyl group on the triazole’s 3-position; chlorine at the 2-position of the benzene. Properties: Higher molecular weight (236.70 g/mol) due to the ethyl group. Key Difference: The ethyl group may increase metabolic stability but complicate synthetic accessibility compared to the methyl analog .

5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS 54013-18-2)

- Structure : Tetrazole ring replaces triazole; chlorine at the 5-position.

- Properties : Molecular weight = 195.61 g/mol. Tetrazoles are more acidic (pKa ~4.5–5.5) than triazoles, influencing solubility and ionic interactions .

- Key Difference : The tetrazole’s acidity may enhance bioavailability in physiological conditions but reduce stability under acidic synthesis conditions .

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Substituents (Benzene/Triazole) | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| This compound | Cl (4), Me-Triazole (3) | 210.64 | Balanced hydrophobicity, moderate steric hindrance | Anticancer agents, agrochemicals |

| 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline | Cl (5), Triazole (2) | 194.62 | Lower steric hindrance | Pharmaceutical intermediates |

| 2-Chloro-5-(3-ethyl-1-methyl-triazol-5-yl)aniline | Cl (2), Et-Me-Triazole (5) | 236.70 | Enhanced hydrophobicity | Drug candidates requiring metabolic stability |

| 5-Chloro-2-(1H-tetrazol-5-yl)aniline | Cl (5), Tetrazole (2) | 195.61 | High acidity, improved solubility | Bioactive molecule design |

Biological Activity

4-Chloro-3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.66 g/mol. The compound features a chloro-substituted aromatic ring and a triazole moiety, which are known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing triazole rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.48 | Apoptosis induction via caspase activation |

| Compound B | HCT-116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD |

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies showed that triazole derivatives can inhibit fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes. For example, molecular docking studies revealed that these compounds fit well into the active sites of fungal enzymes such as lanosterol demethylase .

Table 2: Antifungal Activity Against Various Strains

| Compound | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Aspergillus niger | TBD |

| Compound C | Fusarium oxysporum | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes like CYP51 involved in ergosterol biosynthesis in fungi .

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazole derivatives where this compound was included as a reference compound. The study found that modifications to the triazole ring could enhance anticancer activity significantly compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.